molecular formula C8H7BrClFO B1421192 2-Chloro-4-fluoro-3-methoxybenzyl bromide CAS No. 1171917-24-0

2-Chloro-4-fluoro-3-methoxybenzyl bromide

Cat. No.: B1421192
CAS No.: 1171917-24-0
M. Wt: 253.49 g/mol
InChI Key: DNWAPSAQJAZPMI-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methoxybenzyl bromide is a laboratory chemical . It is also known as 1-(bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H7BrClFO/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 .


Physical and Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 253.5 .

Scientific Research Applications

Synthesis of Oligoribonucleotides

2-Chloro-4-fluoro-3-methoxybenzyl bromide is used in the synthesis of oligoribonucleotides. A study by Takaku & Kamaike (1982) demonstrated the use of a 4-methoxybenzyl group, introduced to the 2′-hydroxyl group of adenosine, in the synthesis of oligoribonucleotides via the phosphotriester approach. This group can be rapidly removed from the oligoribonucleotides for further analysis (Takaku & Kamaike, 1982).

Radiopharmaceutical Synthesis

The compound plays a role in the synthesis of fluorobenzyl bromides, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are used in positron emission tomography (PET) radiotracers. Zaitsev et al. (2002) developed procedures for synthesizing these compounds and optimized the synthesis process for efficient production (Zaitsev et al., 2002).

Chemical Protecting Group

The compound is also used as a protecting group for alcohols in organic synthesis. Crich, Li, & Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, which is introduced by means of a readily prepared benzyl bromide. This group provides stability to oxidizing conditions and is compatible with certain other protecting groups (Crich, Li, & Shirai, 2009).

Antiplasmodial Activity

Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide from 4-methoxybenzyl bromide and evaluated its antiplasmodial activities. The study found significant activity against Plasmodium falciparum strains, indicating potential therapeutic applications (Hadanu et al., 2010).

Antimycobacterial Activity

Braendvang & Gundersen (2007) synthesized a series of compounds including 6-(2-furyl)-9-(p-methoxybenzyl)purines, which showed the ability to inhibit the growth of Mycobacterium tuberculosis in vitro. This study highlights the potential use of these compounds in developing new antimycobacterial drugs (Braendvang & Gundersen, 2007).

Safety and Hazards

2-Chloro-4-fluoro-3-methoxybenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is the benzylic position of aromatic compounds . This compound is known to participate in reactions at the benzylic position, which is the carbon atom next to the aromatic ring .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, an atom that is rich in electron density, donates an electron pair to an electrophile, an atom that is deficient in electron density . This results in the replacement of the bromide group in this compound with the nucleophile .

Biochemical Pathways

The biochemical pathway affected by this compound involves the formation of carbon-carbon bonds . This compound can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to modify the structure of organic compounds . By participating in nucleophilic substitution reactions, this compound can facilitate the formation of new carbon-carbon bonds, leading to the synthesis of a variety of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of the nucleophilic substitution reactions in which this compound participates can be influenced by factors such as temperature, solvent, and the presence of catalysts . Furthermore, this compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-fluoro-3-methoxybenzyl bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the formation of covalent bonds, leading to the inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to either inhibition or activation of their functions. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade under extreme temperatures or pH levels . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes, including toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers a noticeable biological response. Toxicity studies have indicated that high doses can cause liver and kidney damage in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the cell via membrane-bound transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in the mitochondria, where it affects mitochondrial function and energy metabolism. The compound’s localization can also influence its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-8-6(11)3-2-5(4-9)7(8)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWAPSAQJAZPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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